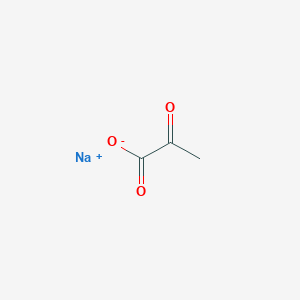
sodium;2-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “sodium;2-oxopropanoate” is known as 2-Fluorobenzoic acid. It is an aromatic organic compound with the chemical formula C7H5FO2. This compound is one of the three isomeric fluorobenzoic acids and is characterized by the presence of a fluorine atom attached to the benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Fluorobenzoic acid can be synthesized through several methods. One common method involves the direct fluorination of benzoic acid using fluorinating agents such as elemental fluorine or xenon difluoride. Another method involves the halogen exchange reaction where a halogenated benzoic acid, such as 2-chlorobenzoic acid, is treated with a fluoride source like potassium fluoride in the presence of a suitable solvent.
Industrial Production Methods: In industrial settings, 2-Fluorobenzoic acid is typically produced through the halogen exchange method due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
- Substitution reactions yield various substituted benzoic acids.
- Reduction reactions produce 2-fluorobenzyl alcohol or 2-fluorobenzaldehyde.
- Oxidation reactions result in the formation of more oxidized aromatic compounds.
Aplicaciones Científicas De Investigación
2-Fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with fluorinated aromatic rings.
Industry: It is employed in the production of agrochemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 2-Fluorobenzoic acid involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis. The carboxylic acid group allows it to participate in various chemical reactions, facilitating the formation of more complex molecules.
Comparación Con Compuestos Similares
4-Fluorobenzoic acid: The para isomer of 2-Fluorobenzoic acid.
3-Fluorobenzoic acid: The meta isomer of 2-Fluorobenzoic acid.
2-Chlorobenzoic acid: A similar compound with a chlorine atom instead of fluorine.
Uniqueness: 2-Fluorobenzoic acid is unique due to the position of the fluorine atom on the benzene ring, which significantly influences its chemical reactivity and properties. The ortho position of the fluorine atom makes it more reactive in nucleophilic aromatic substitution reactions compared to its meta and para isomers.
Propiedades
IUPAC Name |
sodium;2-oxopropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

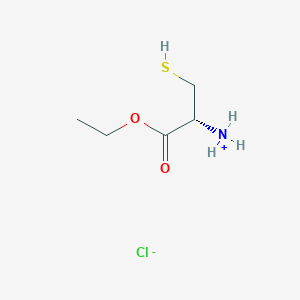
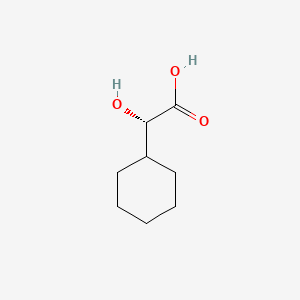
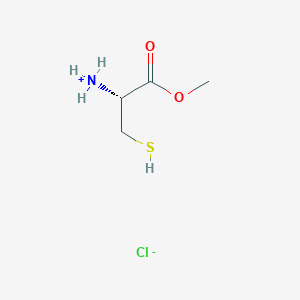

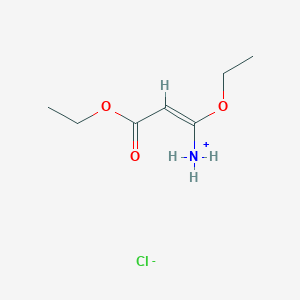
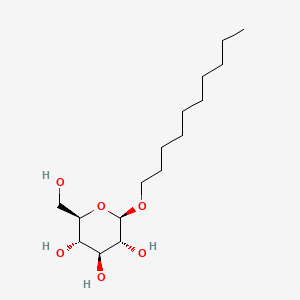
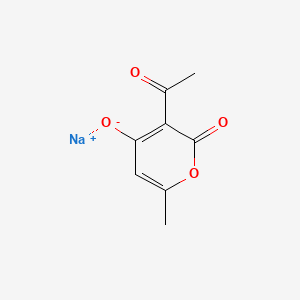
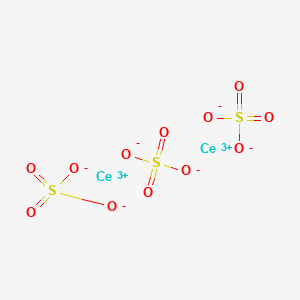
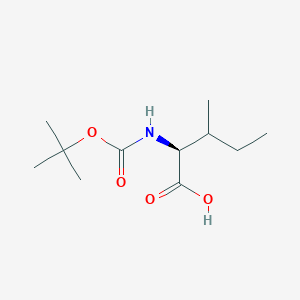
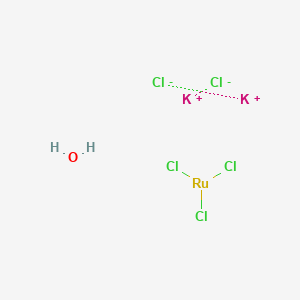
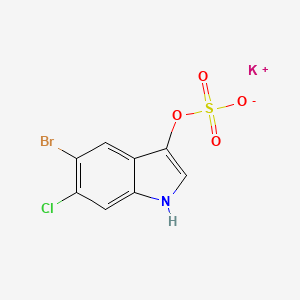
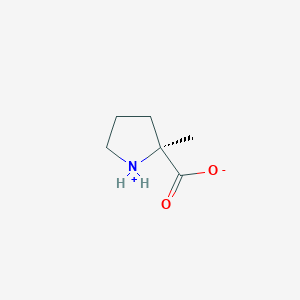
![2-[1-[4-(hydroxymethyl)anilino]-3-methylbutylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B7799855.png)
